(2S)-2-azaniumylnonanoate

Description

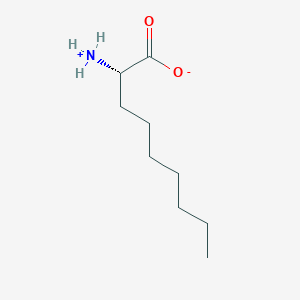

(2S)-2-azaniumylnonanoate is a chiral amino acid derivative characterized by a nine-carbon aliphatic chain (nonanoate backbone) with a protonated amine group (azaniumyl) at the second carbon in the (S)-configuration. The compound’s structure combines hydrophobic (alkyl chain) and hydrophilic (azaniumyl and carboxylate) regions, making it amphipathic. Its systematic IUPAC name is this compound, with a molecular formula of C₉H₁₉NO₂ and a molecular weight of 189.25 g/mol (calculated from atomic masses) .

Properties

IUPAC Name |

(2S)-2-azaniumylnonanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPFOKXICYJJSC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a broader class of α-azaniumyl carboxylates. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of (2S)-2-azaniumylnonanoate and Related Compounds

Key Differences and Functional Implications

Chain Length and Hydrophobicity: this compound’s nine-carbon chain enhances lipophilicity compared to shorter analogues like (2S)-2-aminopentanoic acid (5C chain). This property may improve membrane permeability in drug delivery systems . In contrast, the guanidino-substituted pentanoic acid (C₉H₁₈N₄O₄) has polar guanidino and keto groups, favoring interactions with charged biomolecules like nucleic acids .

Stereochemical Considerations: The (S)-configuration at C2 in this compound is critical for chiral recognition in enzymatic processes, similar to L-amino acids. This contrasts with non-chiral derivatives like ethyl 2-oxidanylidene-ethanoate (), which lack stereocenters .

Functional Group Diversity: Peptide derivatives (e.g., L-Alanyl-L-alanyl-L-prolyl-L-alanine) exhibit multiple azaniumyl groups, enabling hydrogen bonding and tertiary structure formation, unlike the single azaniumyl group in this compound .

Physicochemical Properties

- Solubility: The carboxylate group in this compound enhances water solubility compared to non-ionic analogues like 2-Aminoanilinium 4-methylbenzenesulfonate ().

- pKa Values: The azaniumyl group (pKa ~9–10) and carboxylate (pKa ~2–3) create zwitterionic behavior at physiological pH, akin to amino acids like (2S)-2-aminopentanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.